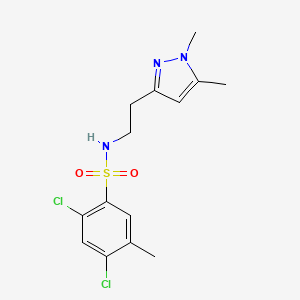

2,4-dichloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-methylbenzenesulfonamide

Description

2,4-Dichloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichlorobenzenesulfonamide core linked to a 1,5-dimethylpyrazole moiety via an ethyl spacer. This structure combines the pharmacophoric elements of sulfonamides (known for antimicrobial and anticancer properties) and pyrazoles (valued for hydrogen-bonding capabilities and metabolic stability).

Propriétés

IUPAC Name |

2,4-dichloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2N3O2S/c1-9-6-14(13(16)8-12(9)15)22(20,21)17-5-4-11-7-10(2)19(3)18-11/h6-8,17H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBMINSKIWDYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,4-dichloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2,4-dichloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-methylbenzenesulfonamide

- Molecular Formula : C17H19Cl2N3O2S

- Molecular Weight : 412.3 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C17H19Cl2N3O2S |

| Molecular Weight | 412.3 g/mol |

| CAS Number | 2173477-69-3 |

Biological Activity

Research indicates that compounds with a pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound in focus has been evaluated for its potential in various pharmacological applications.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, 2,4-dichloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-methylbenzenesulfonamide was tested against several bacterial strains, demonstrating effective inhibition of growth.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity similar to other pyrazole derivatives like celecoxib. Research has indicated that it may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Evaluation of Anti-inflammatory Effects :

- Mechanistic Insights :

Comparaison Avec Des Composés Similaires

Key Observations:

Unlike the 4-fluorobenzenesulfonamide in , the target retains the dichlorobenzenesulfonamide core, which may improve lipophilicity and membrane penetration.

Biological Activity :

- Chalcone-sulfonamide hybrids in demonstrated broad-spectrum activity, suggesting that the target compound’s pyrazole moiety could modulate specificity or potency.

- The pyrazole derivative in showed antibacterial effects, implying that pyrazole substitution patterns (e.g., 1,5-dimethyl vs. 3-methyl) influence target binding.

Synthetic Considerations :

- The 32% yield for highlights challenges in synthesizing complex sulfonamide-pyrazole hybrids, likely due to steric hindrance or purification difficulties.

Hydrogen-Bonding and Crystallography

The pyrazole group in the target compound may facilitate hydrogen-bonding networks, as pyrazoles are known to act as both donors and acceptors . This contrasts with chalcone derivatives , where hydrogen bonding is less pronounced. Such interactions could enhance crystalline stability or solubility, critical for formulation.

Physicochemical Properties

- Metabolic Stability : The 1,5-dimethylpyrazole may reduce oxidative metabolism compared to unsubstituted pyrazoles, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.